molecular formula C7H16N2 B13647000 3-(Azetidin-1-yl)butan-1-amine

3-(Azetidin-1-yl)butan-1-amine

Cat. No.: B13647000
M. Wt: 128.22 g/mol
InChI Key: FSGOGMRHVLBPMF-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)butan-1-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

3-(azetidin-1-yl)butan-1-amine

InChI

InChI=1S/C7H16N2/c1-7(3-4-8)9-5-2-6-9/h7H,2-6,8H2,1H3

InChI Key

FSGOGMRHVLBPMF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)N1CCC1

Origin of Product

United States

Structural Features and Topological Significance Within Complex Amine Chemistry

The structure of 3-(Azetidin-1-yl)butan-1-amine is characterized by the conjunction of a strained four-membered azetidine (B1206935) ring and a flexible butan-1-amine side chain. This combination imparts a unique topological signature to the molecule, influencing its reactivity, conformational flexibility, and potential biological interactions. The nitrogen atom within the azetidine ring introduces a locus of basicity and nucleophilicity, while the primary amine group at the terminus of the butyl chain provides an additional site for chemical modification.

The inherent ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, is a defining feature that governs its chemical behavior. rsc.org This strain makes the ring susceptible to ring-opening reactions, providing a synthetic handle for the construction of more complex molecular scaffolds. rsc.org The stereochemistry at the chiral center on the butane (B89635) backbone further adds to the structural diversity of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H16N2 nih.govarctomsci.com
Molecular Weight128.22 g/mol sigmaaldrich.com
IUPAC NameThis compound nih.gov
CAS Number1782531-24-1 arctomsci.com

Note: This table is populated with data available from public chemical databases. Experimental values may vary.

Importance of Azetidine Ring Systems in Modern Organic Synthesis and Materials Science

Azetidine (B1206935) rings are a vital class of saturated nitrogen-containing heterocycles that have garnered considerable attention in modern organic synthesis and medicinal chemistry. rsc.orgresearchgate.netrsc.org Their significance stems from their prevalence in a wide array of natural products and pharmaceutically active compounds. researchgate.net The incorporation of the azetidine motif can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and bioavailability. nih.govsemanticscholar.org

In organic synthesis, azetidines serve as versatile building blocks. nih.gov Their ring strain can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable, allowing for the construction of complex nitrogen-containing molecules. rsc.orgrsc.org The development of novel methods for the synthesis and functionalization of azetidines remains an active area of research, with techniques such as ring-closing metathesis, cycloadditions, and C-H activation being employed. rsc.orgnumberanalytics.com

Challenges and Opportunities in the Chemistry of Four Membered Nitrogen Heterocycles

The synthesis and manipulation of four-membered nitrogen heterocycles like azetidine (B1206935) present both significant challenges and exciting opportunities for chemists. The primary challenge lies in the inherent ring strain, which can make the formation of the four-membered ring difficult and often requires carefully controlled reaction conditions to avoid side reactions. numberanalytics.com The synthesis of substituted azetidines with specific stereochemistry can be particularly demanding. acs.org

Despite these synthetic hurdles, the unique reactivity of azetidines offers a wealth of opportunities. The strain-driven ring-opening of azetidines provides a powerful tool for the synthesis of diverse acyclic and heterocyclic compounds. rsc.org Furthermore, the rigid and three-dimensional nature of the azetidine scaffold is increasingly being exploited in drug design to create molecules with well-defined shapes that can interact specifically with biological targets. nih.govacs.org The development of more efficient and selective methods for the synthesis of functionalized azetidines is a key area of ongoing research, with the potential to unlock new applications in fields ranging from pharmaceuticals to materials science. acs.orgrsc.org

Scope and Focus of Current Academic Research on 3 Azetidin 1 Yl Butan 1 Amine

Strategic Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a pivotal step in the synthesis of compounds like this compound. Various strategies have been developed to overcome the energetic barrier to forming this strained four-membered ring. researchgate.net These methods can be broadly categorized into cyclization reactions and cycloadditions.

Electrophilic Cyclization Strategies (e.g., Homoallylamine Derivatives)

Electrophilic cyclization of homoallylamine derivatives provides a direct route to functionalized azetidines. This method involves the reaction of a homoallylamine with an electrophile, which induces a 4-exo-tet ring closure.

For instance, the iodocyclization of homoallylamines at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgresearchgate.netdoi.orgresearchgate.net Similarly, selenium-induced cyclization of homoallylbenzylamines has been shown to yield a mixture of azetidine and pyrrolidine (B122466) products. bham.ac.ukacs.org The ratio of these products can be influenced by the nature of the substituents on the starting amine. rsc.org For example, electron-withdrawing groups on the phenyl ring of the N-benzyl group in homoallylamines can favor the formation of azetidines over pyrrolidines. researchgate.net

Starting MaterialElectrophileProduct(s)Yield/RatioReference
HomoallylamineIodine2-(Iodomethyl)azetidineHigh Yield researchgate.net
HomoallylbenzylaminePhenylselenyl bromideAzetidine and Pyrrolidine70-100% conversion bham.ac.uk
β-methyl substituted homoallylamineSelenium bromide(cis/trans)-Azetidines>80:20 ratio bham.ac.uk

Reductive Cyclization of Halogenated Imine Precursors

The reductive cyclization of γ-haloalkyl-imines is another effective method for synthesizing N-substituted azetidines. This process typically involves the treatment of the halogenated imine with a reducing agent, such as sodium borohydride, in a suitable solvent like methanol. The reaction proceeds through the reduction of the imine to an amine, which then undergoes intramolecular cyclization to form the azetidine ring. bham.ac.uk This method has been reported to produce azetidines in high yields. bham.ac.uk

A notable variation involves the rearrangement of aziridines to azetidines under reductive conditions. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, when treated with sodium borohydride, can undergo reductive cyclization and ring expansion to form highly substituted azetidines.

PrecursorReducing AgentProductYieldReference
γ-haloalkyl-iminesSodium BorohydrideN-substituted azetidinesHigh bham.ac.uk
N-alkylidene-(2,3-dibromo-2-methylpropyl)aminesSodium BorohydrideHighly substituted azetidinesModest

Nucleophilic Cyclization and Intramolecular SN2 Reactions

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org This strategy involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position. researchgate.net Common leaving groups include halides and sulfonates. acs.org

The efficiency of this cyclization can be highly dependent on the leaving group. For instance, triflates have been shown to be superior to tosylates, especially when bulky substituents are present, allowing for one-pot syntheses of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols. acs.org The use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), can be necessary to facilitate the cyclization, particularly when the nitrogen nucleophilicity is reduced by electron-withdrawing groups. rsc.org

A related approach is the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with arenes and heteroarenes, which can lead to the formation of functionalized propylamines. acs.org While not a direct azetidine synthesis, this method provides precursors that can be further manipulated.

Precursor TypeKey ReagentsProduct TypeKey FeaturesReference
γ-HaloaminesBaseAzetidinesCommon but can have competing elimination acs.org
2-Substituted-1,3-propanediolsTriflic anhydride, Amine1,3-Disubstituted azetidinesOne-pot, efficient with triflates acs.org
γ-Amino alcoholsMitsunobu reagents (e.g., DEAD, PPh₃)AzetidinesMild conditions rsc.org

Direct Alkylation Approaches utilizing 1-Azabicyclo[1.1.0]butane

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained and reactive intermediate that serves as a powerful tool for the synthesis of 3-substituted azetidines. acs.orgresearchgate.net The high ring strain of ABB facilitates its ring-opening upon reaction with various nucleophiles.

A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), to rapidly generate bis-functionalized azetidines. acs.orgacs.orgnih.gov This approach allows for the introduction of a wide range of alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.orgnih.gov Furthermore, ABB can react with thiols and amines to produce 3-sulfenyl and 3-aminoazetidine derivatives, respectively. researchgate.netresearchgate.net

ReagentCatalyst/ConditionsProductYieldReference
Organometal reagentsCu(OTf)₂Bis-functionalized azetidinesGood acs.orgnih.gov
Thiols-3-Sulfenylazetidines50-92% researchgate.netresearchgate.net
Aromatic amines, DibenzylamineMg(ClO₄)₂3-Aminoazetidines24-65% researchgate.netresearchgate.net

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most widely used methods for preparing azetidines. acs.orgub.bwmagtech.com.cnresearchgate.net This transformation can be achieved using various reducing agents.

Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether are effective for the reduction of N-substituted azetidin-2-ones to the corresponding N-substituted azetidines, with the reaction proceeding rapidly and in good yield. publish.csiro.au A key advantage of these reagents is the retention of stereochemistry at the ring substituents. acs.orgpublish.csiro.au While diborane reductions can sometimes lead to ring-opened 3-aminopropanol byproducts, alane reductions are generally cleaner in this regard. publish.csiro.au Other reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H) are also employed, though the presence of Lewis acidic species can sometimes promote ring cleavage. rsc.orgnih.gov

Starting MaterialReducing AgentProductKey FeaturesReference
N-Substituted azetidin-2-onesDiborane/THFN-Substituted azetidinesGood yield, stereochemistry retained, potential for ring-opening publish.csiro.au
N-Substituted azetidin-2-onesAlane/EtherN-Substituted azetidinesGood yield, stereochemistry retained, no significant ring-opening publish.csiro.au
C-3 Functionalized azetidin-2-onesSodium Borohydridetrans-AzetidinesDiastereoselective rsc.orgdoi.org
4-(Haloalkyl)azetidin-2-onesLiAlH₄Stereodefined azetidinesInvolves intramolecular nucleophilic substitution nih.gov

Photochemical [2+2] Cycloaddition Reactions (Aza Paternò–Büchi)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines. rsc.orgspringernature.comrsc.org However, this method has faced challenges, including competing E/Z isomerization of the imine upon photoexcitation. rsc.org

Recent advancements have focused on overcoming these limitations. One successful strategy involves using visible light and a photocatalyst, such as an iridium(III) complex, to selectively activate the alkene via triplet energy transfer. rsc.orgnih.gov This approach avoids direct excitation of the imine, leading to higher yields and diastereoselectivity in the formation of bicyclic azetidines. nih.gov The reaction has been demonstrated for both intermolecular and intramolecular cycloadditions. rsc.orgnih.gov The use of chiral sensitizers can even lead to enantioselective aza Paternò–Büchi reactions. nih.gov

Reaction TypeKey FeaturesCatalyst/ConditionsProductReference
IntermolecularOften requires cyclic imines to prevent isomerizationUV lightFunctionalized azetidines rsc.org
IntramolecularCan be highly efficient, even with acyclic iminesDirect or sensitized excitationBicyclic azetidines rsc.org
Visible Light-MediatedOvercomes limitations of direct imine excitationIr(III) photocatalyst, blue lightHighly functionalized azetidines rsc.orgnih.gov
EnantioselectiveUses a chiral sensitizerVisible light (λ=420 nm)Enantioenriched azetidines nih.gov

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has emerged as a powerful tool for the formation of the azetidine ring, offering mild and efficient pathways that might otherwise be inaccessible.

Palladium-catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advancement in the synthesis of azetidines. organic-chemistry.orgacs.org This methodology allows for the direct conversion of a C-H bond into a C-N bond, forming the strained four-membered ring. organic-chemistry.org For instance, using a picolinamide (B142947) (PA) protecting group on amine substrates, palladium catalysis can effectively cyclize the molecule to yield azetidine derivatives. organic-chemistry.orgnih.gov This approach is characterized by its use of low catalyst loadings and inexpensive reagents under convenient operating conditions, offering predictable selectivities. organic-chemistry.orgacs.orgnih.gov

The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, enabling the transformation of γ-C(sp³)–H bonds into C–N bonds with high diastereoselectivity. organic-chemistry.org Deuteration studies have indicated that primary γ-C–H bonds are the most reactive in this transformation. organic-chemistry.org This method has proven effective for creating not only simple azetidines but also more complex polycyclic and spirocyclic azetidine structures. acs.org For example, it has been used to construct azabicyclo[x.1.1] (where x = 3, 4, 5, 7, 9), [3.2.1], and [4.2.0] skeletons. acs.org

Table 1: Examples of Palladium-Catalyzed C(sp³)–H Amination for Azetidine Synthesis This table is interactive. Users can sort and filter the data.

Substrate TypeCatalyst SystemProduct TypeKey FeaturesReference
Picolinamide (PA) protected aminesPd(OAc)₂/PhI(OAc)₂/AcOHAzetidines, Pyrrolidines, IndolinesLow catalyst loading, inexpensive reagents, predictable selectivity. organic-chemistry.orgacs.orgnih.govrhhz.net organic-chemistry.org
Aliphatic straight-chain and cycloalkyl aminesPalladium catalystPolycyclic azetidines, Spiro-azetidinesHigh functional group tolerance, synthesis of complex scaffolds. acs.org acs.org
Amino acid substrates with 8-Aminoquinoline (Q) or 2-picolylamine (PM) directing groupsPalladium catalystAzetidine and pyrrolidine derivativesEffective for synthesis of α-amino acids with four or five-membered rings. rhhz.net rhhz.net
Lanthanide(III) Trifluoromethanesulfonate-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Lanthanide(III) trifluoromethanesulfonates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as highly effective catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgnih.govnih.gov This method is noteworthy for its high yields and tolerance of a wide array of functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgnih.govnih.govelsevierpure.com The high basicity of amine nucleophiles often quenches traditional acid catalysts used to activate epoxides, a challenge that La(OTf)₃ overcomes. frontiersin.orgnih.gov

The reaction proceeds with high regioselectivity, favoring C3-selective intramolecular aminolysis to form the azetidine ring. frontiersin.orgnih.gov This is in contrast to the corresponding trans-3,4-epoxy amines, which under similar conditions, tend to undergo C4-selective aminolysis to yield 3-hydroxypyrrolidines. frontiersin.orgnih.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for this difference in regioselectivity between the cis and trans isomers. frontiersin.orgnih.gov The reaction conditions are typically optimized using a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. frontiersin.orgnih.gov

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines This table is interactive. Users can sort and filter the data.

SubstrateCatalystSolventProductYieldReference
cis-3,4-epoxy amineLa(OTf)₃1,2-dichloroethane (DCE)AzetidineHigh frontiersin.orgnih.gov
Epoxy aniline (B41778)La(OTf)₃Not specifiedAzetidine39% (competes with tetrahydroquinoline formation) frontiersin.org
Epoxy aniline with electron-donating groupLa(OTf)₃Not specifiedAzetidineModerate frontiersin.org
Epoxy aniline with electron-withdrawing groupLa(OTf)₃Not specifiedNo reaction0% frontiersin.org
Kulinkovich-Type Coupling Reactions

A titanium(IV)-mediated Kulinkovich-type coupling reaction has been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.orgrice.edu This methodology is significant for its broad substrate scope and its ability to construct densely functionalized azetidines that are challenging to access through other synthetic routes. rsc.org The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. researchgate.netresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether to form the four-membered nitrogen-containing ring. researchgate.netresearchgate.net

This method is tolerant of various functional groups and proceeds under mild conditions. researchgate.net A key advantage is the facile N–O bond cleavage of the resulting isoxazoline, which allows for the deprotection of the azetidine nitrogen under practical conditions. rsc.org The reaction can also be carried out with terminal olefins as the coupling partner, which further supports the proposed Kulinkovich-type mechanism. rice.edu

Organocatalytic and Biocatalytic Routes

In addition to metal-catalyzed methods, organocatalytic and biocatalytic approaches have emerged as powerful strategies for the enantioselective synthesis of azetidines.

Organocatalytic methods often involve the use of chiral amines to induce stereoselectivity. For example, a [2+2] annulation reaction of aldehydes with aldimines, catalyzed by substituted pyrrolidines, can produce azetidin-2-ols with high diastereoselectivity. rsc.org Another approach involves an L-proline catalyzed condensation to form a Schiff base, which then reacts further to produce 1,2,3-trisubstituted azetidines after a series of steps including reduction and microwave-promoted intramolecular cyclization. rsc.org A short, high-yielding protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed starting from the organocatalytic α-chlorination of aldehydes. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.org This transformation is achieved through a highly enantioselective organic-chemistry.orgfrontiersin.org-Stevens rearrangement catalyzed by a laboratory-evolved variant of cytochrome P450BM3, named P411-AzetS. chemrxiv.orgchemrxiv.org This enzyme not only controls the stereochemistry with exceptional precision (99:1 er) but also directs the reaction towards the desired organic-chemistry.orgfrontiersin.org-Stevens rearrangement, overcoming the competing and often more favorable cheletropic extrusion of olefins. nih.govchemrxiv.org This biocatalytic approach provides access to enantioenriched azetidines on a gram scale. chemrxiv.org

One-Pot Protocols and Cascade Reactions for Functionalized Azetidines

One-pot protocols and cascade reactions offer significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste. A one-pot procedure has been developed for the synthesis of various drug-like N-aminopropyl scaffolds, which combines the dimerization of azetidine with subsequent functionalization like alkylation or amide formation. arkat-usa.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have also been employed for the synthesis of complex azetidine-containing structures. For instance, a silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids provides an efficient route to fused pyridine (B92270) ring systems. acs.org This process involves a chemo- and regioselective ring expansion, followed by sequential oxidative nucleophilic additions and oxidative aromatization. acs.org Another example is a copper(I)-catalyzed tandem reaction of O-propargylic oximes that proceeds through a organic-chemistry.orgnih.gov-rearrangement and a 4π-electrocyclization to furnish azetidine nitrones. acs.org These nitrones can then undergo further transformations, such as [3+2] cycloaddition reactions. acs.org

Challenges in Stereoselective Synthesis of Azetidine-Containing Amines

Despite the significant progress in the synthesis of azetidines, achieving high stereoselectivity, particularly for polysubstituted derivatives, remains a formidable challenge. nih.gov The strained nature of the four-membered ring can lead to competing elimination reactions and difficulties in controlling the stereochemical outcome of cyclization reactions. acs.org

One of the primary hurdles is the creation of specific stereoisomers. While methods like palladium-catalyzed C-H amination can exhibit high diastereoselectivity, controlling the absolute stereochemistry often requires the use of chiral auxiliaries or catalysts, which can add steps and complexity to the synthesis. organic-chemistry.org For instance, in the synthesis of 1,2,3-trisubstituted azetidines via organocatalysis, the steric and electronic properties of substituents on both the aldehyde and amine starting materials significantly influence the reaction's success. rsc.org

Furthermore, the ring-opening of aziridines to form azetidines, while a promising strategy, can be complicated by a lack of regioselectivity and inefficient ring-closure of the intermediate. nih.gov In some cases, thermal rearrangement of anti-aziridino amino esters to azetidines is successful, while the corresponding syn-isomers fail to rearrange. acs.org The development of general methods for the stereoselective preparation of chiral C2-substituted azetidines has been particularly elusive. acs.org While biocatalytic approaches have shown exceptional enantioselectivity, their substrate scope may be limited, and developing a specific enzyme for a desired transformation can be a resource-intensive process. nih.govchemrxiv.org

Control of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions to form substituted azetidines is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Several strategies have been developed to control diastereoselectivity and enantioselectivity in the synthesis of azetidine derivatives.

One notable approach involves the iodine-mediated cyclization of homoallyl amines . This method has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization. acs.orgnih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. acs.orgnih.gov Further functionalization can be achieved through nucleophilic displacement of the iodide, allowing for the introduction of various substituents. acs.org

Another powerful strategy is the enantioselective α-chlorination of aldehydes followed by reductive amination and subsequent SN2 displacement . This protocol has been successfully applied to the synthesis of chiral N-alkyl terminal aziridines and C2-functionalized azetidines from a common intermediate. nih.gov This method allows for the preparation of functionalized azetidines with high enantiomeric excess (ee). nih.gov

The copper-catalyzed boryl allylation of azetines represents a significant advancement in the synthesis of chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the C=C bond of the azetine with the concomitant creation of two new stereogenic centers, offering a versatile handle for further transformations. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of azetidines. For instance, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines with allenoates, catalyzed by chiral amines like β-isocupreidine (β-ICD), can produce chiral azetidines in good yields. rsc.org

The table below summarizes key findings in the stereoselective synthesis of azetidine derivatives.

MethodKey FeaturesStereochemical OutcomeReference
Iodine-mediated cyclization of homoallyl amines4-exo trig cyclizationHigh diastereoselectivity for cis-2,4-azetidines acs.orgnih.gov
Enantioselective α-chlorination of aldehydesCommon intermediate for aziridines and azetidinesHigh enantiomeric excess (84–92% ee) nih.gov
Copper-catalyzed boryl allylation of azetinesDifunctionalization of azetinesHigh enantioselectivity acs.org
Organocatalyzed aza-MBH reactionUse of chiral amine catalystsEnantioselective synthesis rsc.org

Influence of Ring Strain on Reaction Pathways and Yields

The considerable ring strain of the azetidine ring, with a strain energy of approximately 25.2 kcal/mol, significantly impacts its reactivity. researchgate.net This strain can be both a challenge and a synthetic advantage. While it can lead to undesired ring-opening reactions, it also drives unique chemical transformations that are not observed in larger, less strained ring systems. nih.govrsc.orgresearchgate.net

The formation of the four-membered ring itself is often thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings. nih.gov This can lead to competition between cyclization and elimination pathways. For example, in the base-induced cyclization of γ-chloro amines to form azetidines, elimination to form an olefin can be a significant side reaction. nih.gov

However, the ring strain can also be harnessed for productive synthesis. "Strain-release" reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provide a powerful method for the synthesis of functionalized azetidines. rsc.org The high reactivity of ABBs allows for their ring-opening and functionalization with a variety of nucleophiles under mild conditions.

The stability of the azetidine ring is also a crucial factor. While more stable than the highly reactive aziridines, azetidines can still undergo decomposition, particularly under acidic conditions. nih.govresearchgate.net An intramolecular ring-opening decomposition has been observed in certain N-substituted aryl azetidines, where a pendant amide group nucleophilically attacks the azetidine ring. nih.gov The stability of these compounds was found to be influenced by the pKa of the azetidine nitrogen and the nature of the substituents on the aryl ring. nih.gov

Computational studies have provided insights into how ring strain affects the reactivity of radicals on the azetidine ring. Benzylic radicals that are part of a strained ring are less stable and more π-delocalized, which can influence the outcome of subsequent reactions. chemrxiv.org

The table below highlights the influence of ring strain on azetidine chemistry.

AspectInfluence of Ring StrainExampleReference
Ring FormationCompetition with elimination pathwaysBase-induced cyclization of γ-chloro amines nih.gov
ReactivityDriving force for unique transformationsStrain-release reactions of azabicyclo[1.1.0]butanes rsc.org
StabilityPotential for ring-opening decompositionAcid-mediated intramolecular decomposition of N-aryl azetidines nih.gov
Radical ChemistryAltered stability and reactivity of radicalsEnhanced Giese product formation with strained benzylic radicals chemrxiv.org

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions and the selection of appropriate catalyst systems.

The choice of solvent can have a profound impact on the yield and selectivity of azetidine synthesis. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screen of solvents revealed that 1,2-dichloroethane (DCE) provided the highest yield and selectivity compared to benzene, acetonitrile (B52724) (MeCN), and tetrahydrofuran (THF). frontiersin.org Coordinative solvents like MeCN and THF, while showing good selectivity, resulted in incomplete conversion of the starting material. frontiersin.org

Temperature is another critical parameter. In the base-induced cyclization of γ-chloro amines, high thermal conditions (170 °C) using microwave irradiation were found to be effective for the conversion to the desired azetidine, although this also promoted a competing elimination pathway. nih.gov

The 4π-electrocyclization of N-alkenylnitrones to form azetidine nitrones also exhibits solvent-dependent reaction rates. chemrxiv.orgnih.gov

The table below illustrates the effect of solvents on a La(OTf)₃-catalyzed azetidine synthesis. frontiersin.org

SolventYield of AzetidineSelectivity (Azetidine:Pyrrolidine)Reference
1,2-Dichloroethane (DCE)81%>20:1 frontiersin.org
Benzene (PhH)Lower than DCELower than DCE frontiersin.org
Acetonitrile (MeCN)Incomplete reactionGood frontiersin.org
Tetrahydrofuran (THF)Incomplete reactionGood frontiersin.org

The stoichiometry of reagents and the use of additives are crucial for optimizing reaction outcomes. In the synthesis of azetidine-3-amines via displacement of a mesylate group, using 1.0 equivalent of both the amine and a non-nucleophilic base, diisopropylethylamine (i-Pr₂NEt), in MeCN at 80 °C proved to be a highly practical method. rsc.org

In the copper-catalyzed synthesis of azetidine nitrones, the choice of the copper(I) salt and the N-ligand significantly influenced the reaction yield. acs.org A screen of various copper salts and ligands identified CuBr with a specific N-ligand as the optimal catalyst system. acs.org

Additives can also play a critical role. In a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis, the combination of benziodoxole tosylate as an oxidant and AgOAc as an additive was essential for promoting the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

The table below shows the optimization of the base for a photochemical alkylation of an azetidine derivative. chemrxiv.org

BaseYieldReference
Potassium carbonate39% chemrxiv.org
2-tert-butyl-1,1,3,3-tetramethylguanidine30% chemrxiv.org
Potassium phosphate (B84403) tribasic<25% chemrxiv.org
Lithium hydroxide (B78521) monohydrate76% chemrxiv.org
2,4,6-collidineNo product chemrxiv.org

Mechanistic Pathways in Ring Formation and Derivatization

The construction of the azetidine ring, a key step in the synthesis of molecules like this compound, can be achieved through several mechanistic routes. These pathways involve the formation of the critical carbon-nitrogen bonds that define the heterocyclic structure.

Electrophilic cyclization serves as a potent strategy for constructing heterocyclic rings, including azetidines. This process typically involves the activation of a carbon-carbon π-bond within an unsaturated precursor by an external electrophile, which then triggers an intramolecular attack by a nitrogen nucleophile. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to substituted azetidines. The Lewis acid activates the epoxide, facilitating a C3-selective nucleophilic attack by the amine to form the four-membered ring. This method is notable for its tolerance of various acid-sensitive and Lewis basic functional groups.

Another example is the photochemical aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which offers a direct route to functionalized azetidines. Mechanistic studies suggest that this reaction can proceed via a triplet excited state, leading to a bicyclic azetidine product through an intramolecular cycloaddition.

Table 1: Examples of Electrophilic Cyclization for Azetidine Synthesis
Precursor Type Catalyst/Reagent Mechanism Highlights Ref
cis-3,4-Epoxy amines La(OTf)₃ Lewis acid-catalyzed C3-selective intramolecular aminolysis
Unsaturated Oximes Light (Photocatalysis) Intramolecular [2+2] cycloaddition via triplet excited state
O-Propargylic Oximes Copper(I) Bromide Tandem-rearrangement and 4π-electrocyclization cascade

The most conventional and widely utilized method for synthesizing the azetidine ring is through an intramolecular nucleophilic substitution (SN2) reaction. This pathway involves a γ-amino alcohol or γ-halo amine precursor, where the nitrogen atom acts as a nucleophile, attacking the γ-carbon and displacing a leaving group (e.g., halide, mesylate, tosylate). The success of this cyclization often competes with an elimination reaction, a consequence of the ring strain in the forming four-membered ring.

The efficiency of the cyclization can be influenced by the nature of the leaving group and the reaction conditions. For example, converting the hydroxyl group of a γ-amino alcohol to a better leaving group is a common strategy to facilitate the ring closure. Microwave-promoted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride is one such effective method for the enantioselective synthesis of substituted azetidines.

Modern synthetic methods have increasingly employed radical chemistry to construct azetidine rings, often overcoming challenges faced by traditional ionic pathways. A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. In this process, a radical is generated and undergoes a 4-exo-dig cyclization, a pathway that is typically disfavored by Baldwin's rules, to form the azetidine ring with high regioselectivity.

Another strategy involves a cascade reaction, such as the trifluoromethylation/cyclization of N-allyl sulfonylynamides. This reaction also proceeds via a 4-exo-dig radical cyclization, providing access to complex, fused azetidine structures under mild conditions. These photo-induced, copper-catalyzed radical annulations represent a powerful method for constructing the azetidine scaffold from aliphatic amines and alkynes.

Metal catalysis plays a crucial role in various modern strategies for azetidine synthesis, enabling transformations that are otherwise difficult. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a significant advancement. The mechanism involves the generation of a palladium(IV) intermediate, which, after a series of steps including reductive elimination, facilitates the intramolecular C-N bond formation to yield the azetidine ring.

Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents provides access to spirocyclic NH-azetidines through a proposed Kulinkovich-type pathway. Furthermore, lanthanide catalysts like La(OTf)₃ have been shown to be effective in promoting the regioselective intramolecular aminolysis of epoxides to form azetidines, tolerating a wide range of functional groups. Copper catalysis is also central to many radical-based cyclizations, as seen in the photo-induced synthesis from ynamides.

Table 2: Overview of Metal-Mediated Azetidine Synthesis
Metal Catalyst Precursor Type Key Mechanistic Feature Ref
Palladium(II) Picolinamide-protected amines Intramolecular C(sp³)–H amination via Pd(IV) intermediate
Titanium(IV) Oxime ethers & Grignard reagents Kulinkovich-type pathway
Lanthanum(III) cis-3,4-Epoxy amines Lewis acid activation for regioselective aminolysis
Copper(I) Ynamides Photo-induced radical generation and 4-exo-dig cyclization
Cobalt Allylic sulfonamides Electrocatalytic intramolecular hydroamination

Reactivity Profiles of the Azetidine Ring System

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain (approx. 25.4 kcal/mol), which makes it susceptible to reactions that relieve this strain.

Azetidines undergo facile ring cleavage, particularly upon activation of the ring nitrogen. This is commonly achieved by protonation under acidic conditions or by quaternization (alkylation) to form an azetidinium ion. The resulting strained, positively charged ring becomes highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. This reactivity contrasts with classical Hofmann elimination, as the ring strain strongly favors the substitution (ring-opening) pathway.

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a key aspect of their chemistry. Studies have shown that the site of attack is influenced by steric and electronic factors.

Attack at the less substituted carbon: In many cases, nucleophiles attack the less sterically hindered carbon adjacent to the nitrogen. For azetidinium ions without a substituent at the C-4 position, nucleophilic attack generally occurs there.

Influence of substituents: The presence of substituents can direct the regioselectivity. For instance, azetidinium ions with a methyl group at C-4 exhibit high regioselectivity for nucleophilic attack at the C-2 position. Conversely, when α,α′-disubstituted azetidinium salts bear an ester or cyano moiety, the nucleophile preferentially attacks the carbon bearing that electron-withdrawing group.

Various nucleophiles, including halides, amines, azides, acetates, and alkoxides, can effectively open the azetidinium ring, providing access to a diverse range of stereodefined and highly functionalized acyclic amines. Intramolecular ring-opening is also possible, where a pendant nucleophilic group within the same molecule attacks the activated azetidine ring, leading to decomposition or rearrangement products.

Table 3: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
Azetidinium Substitution Pattern Site of Nucleophilic Attack Controlling Factor Ref

Ring Opening Reactions and Cleavage Pathways

Acid-Catalyzed Ring Cleavage

The azetidine ring, while relatively stable, can undergo cleavage under acidic conditions. The reaction is typically initiated by the protonation of the tertiary nitrogen atom, which transforms the amine into a better leaving group and activates the ring for nucleophilic attack. magtech.com.cnresearchgate.net This process can be facilitated by Brønsted or Lewis acids.

The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn For an unsymmetrically substituted azetidine like the one in this compound, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen.

A notable pathway for ring cleavage is through intramolecular decomposition, especially when a suitable nucleophile is present within the molecule. In studies on related N-substituted aryl azetidines, a pendant amide group has been shown to act as an internal nucleophile under acidic conditions. nih.govacs.org This leads to an intramolecular ring-opening cascade, ultimately forming more stable five- or six-membered ring structures. nih.gov For this compound, the primary amine group could potentially act as an intramolecular nucleophile, though this specific reaction has not been detailed in the provided literature. The rate of ring cleavage is significantly influenced by the rate at which the azetidine nitrogen is quaternized, a process that greatly enhances the ring's susceptibility to nucleophilic attack. researchgate.net

Table 1: General Conditions for Acid-Catalyzed Azetidine Ring Opening

Catalyst TypeTypical ReagentsMechanismReference
Brønsted AcidTrifluoroacetic acid (TFA), Triflic acidProtonation of nitrogen, followed by nucleophilic attack. researchgate.net
Lewis AcidZinc iodide (ZnI₂), Copper(II) triflate (Cu(OTf)₂), Boron trifluoride etherate (BF₃·OEt₂)Coordination to nitrogen, activating the ring for nucleophilic attack. researchgate.net
Internal NucleophilePendant amide or amine groupsAcid-catalyzed intramolecular nucleophilic attack leading to rearrangement. nih.govacs.org
Reactions with Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

The oxidation of this compound can occur at either of the nitrogen atoms or at the carbon backbone, depending on the oxidizing agent and reaction conditions.

N-Oxidation: The tertiary nitrogen of the azetidine ring is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. The primary amine can also be oxidized, potentially leading to nitroso or nitro compounds, though harsher conditions are generally required.

Oxidative Ring Expansion: More complex oxidative reactions can lead to skeletal rearrangements. For instance, N-aryl-3-alkylideneazetidines undergo a silver-promoted oxidative cascade reaction with carboxylic acids to yield fused pyridine systems. acs.org This transformation involves a chemo- and regioselective ring expansion and subsequent oxidative aromatization. acs.org

Oxidation of Appended Groups: If other functional groups are present on the molecule, they can be selectively oxidized. For example, studies on related azetidine structures have shown that a phenyl substituent can be oxidized to a carboxylic acid using strong oxidizing systems like Ruthenium(III) chloride/periodic acid (RuCl₃/H₅IO₆). nih.gov Similarly, thioether linkages in modafinil (B37608) analogues, which share structural similarities, are readily oxidized to sulfoxides using hydrogen peroxide. nih.gov

Ring Expansion and Rearrangement Reactions

The inherent strain of the azetidine ring makes it a substrate for various ring expansion and rearrangement reactions, providing pathways to larger, more complex heterocyclic systems. rsc.org

magtech.com.cnnih.gov-Stevens Rearrangement: A common pathway for the one-carbon homologation of azetidines to pyrrolidines involves the magtech.com.cnnih.gov-Stevens rearrangement. nih.govchemrxiv.org This reaction is typically initiated by treating the azetidine with a diazo compound in the presence of a copper catalyst. acs.org The process involves the formation of an ammonium (B1175870) ylide intermediate, which then rearranges to the thermodynamically more stable five-membered ring. nih.gov

Acid-Mediated Ring Expansion: Certain substituted azetidines can undergo ring expansion under acidic conditions. For example, 2,2-disubstituted azetidine carbamates have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones when treated with a Brønsted acid. acs.org The reaction proceeds rapidly at room temperature with high yield. acs.org

Transition Metal-Catalyzed Expansion: Transition metals can promote oxidative cascade reactions that result in ring expansion. A notable example is the silver-promoted reaction of N-aryl-3-alkylideneazetidines, which expands to form fused pyridines. acs.org

Table 2: Examples of Azetidine Ring Expansion Reactions

Reaction TypeReagents/CatalystsProductReference
magtech.com.cnnih.gov-Stevens RearrangementDiazo compound, Copper catalystPyrrolidine acs.org
Acid-Mediated ExpansionBrønsted acid (on azetidine carbamates)1,3-Oxazinan-2-one acs.org
Oxidative CascadeSilver salt, Carboxylic acid (on alkylideneazetidines)Fused Pyridine acs.org

Substitution Reactions at the Amine and Azetidine Moieties

Both nitrogen atoms in this compound are potential sites for substitution reactions, allowing for extensive functionalization.

Reactions at the Primary Amine: The primary amine of the butan-1-amine side chain exhibits typical reactivity for its class. It can readily undergo:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Alkylation: Reaction with alkyl halides to form secondary and, subsequently, tertiary amines. The synthesis of related N-aminopropyl scaffolds often involves such functionalization. researchgate.net

Reactions at the Azetidine Nitrogen: The tertiary azetidine nitrogen also participates in substitution reactions, acting as a potent nucleophile.

Quaternization: As a tertiary amine, it reacts with alkyl halides to form a quaternary ammonium salt. This process increases strain and makes the ring highly susceptible to subsequent ring-opening by a nucleophile. researchgate.net

Nucleophilic Aromatic Substitution (SNAAr): The azetidine nitrogen is sufficiently nucleophilic to attack electron-deficient aromatic systems. In the synthesis of histamine (B1213489) H3 receptor agonists, an azetidine nitrogen was shown to displace a leaving group on a pyrimidine (B1678525) ring in a key SNAAr reaction performed under microwave irradiation. acs.org

Basicity and Nucleophilicity Considerations of the Azetidine Nitrogen and Primary Amine

The presence of two distinct nitrogen environments in this compound gives rise to differences in their basicity and nucleophilicity. masterorganicchemistry.comstudysmarter.co.uk

Basicity: Basicity relates to the ability of the nitrogen's lone pair to accept a proton.

Primary Amine: Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 10-11. libretexts.org The electron-donating alkyl chain increases the electron density on the nitrogen compared to ammonia, making it more basic. libretexts.org

Azetidine Nitrogen: The azetidine nitrogen is a tertiary amine. Generally, tertiary amines are slightly more basic than primary amines due to the inductive effect of three alkyl groups. However, the pKb of azetidine itself is 11.29, indicating it is a moderately strong base. utwente.nl Alkylation of the azetidine nitrogen (as in N-methylazetidine, pKb 10.40) increases basicity, suggesting the tertiary nitrogen in the target compound is a significant basic center. utwente.nl

Nucleophilicity: Nucleophilicity describes the rate at which the nitrogen attacks an electrophilic carbon. While often correlated with basicity, it is more sensitive to steric hindrance. masterorganicchemistry.com

Primary Amine: The primary amine is relatively unhindered and is expected to be a good nucleophile.

Azetidine Nitrogen: Although the azetidine nitrogen is tertiary and thus more sterically hindered than the primary amine, its nucleophilicity is well-documented. masterorganicchemistry.com Its participation in reactions like SNAAr highlights its ability to act as an effective nucleophile. acs.org Studies comparing the nucleophilicity of related strained nitrogen heterocycles to other amines have shown them to be more nucleophilic than aromatic amines but less so than acyclic aliphatic amines. clockss.org

Table 3: Comparison of Nitrogen Centers in this compound

FeaturePrimary Amine (on Butyl Chain)Azetidine Nitrogen (Tertiary)
Type Primary, AliphaticTertiary, Cyclic, Strained
Basicity Moderately strong (pKa of conjugate acid ~10-11)Moderately strong (pKb likely < 11.29)
Nucleophilicity Good, relatively unhinderedGood, but more sterically hindered than the primary amine
Typical Reactions Acylation, AlkylationQuaternization, Nucleophilic Substitution, Ring-Opening/Expansion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the atomic-level characterization of this compound, providing detailed information about its carbon-hydrogen framework, the electronic environment of its nitrogen atoms, and its preferred conformations in solution.

A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, is essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information for identifying the different proton environments within the molecule. The protons of the azetidine ring typically appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the tertiary nitrogen (C2 and C4) are expected to be deshielded and resonate at a downfield chemical shift compared to those further away. The protons of the butan-1-amine side chain will exhibit characteristic splitting patterns. For instance, the methylene (B1212753) group adjacent to the primary amine (C1) would likely appear as a triplet, while the methine proton at the chiral center (C3) would be a multiplet. The protons on the terminal methyl group (C4 of the butane (B89635) chain) would present as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms are influenced by their hybridization and proximity to electronegative atoms. The carbons of the azetidine ring are expected to resonate in a specific range, with the carbons directly bonded to the nitrogen (C2 and C4) appearing at a lower field. Similarly, the carbons of the butan-1-amine chain will have distinct chemical shifts, with the carbon bearing the primary amino group (C1) and the carbon attached to the azetidine nitrogen (C3) being significantly influenced by the nitrogen atoms.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less sensitive, offers direct insight into the electronic environment of the two nitrogen atoms. The chemical shift of the tertiary nitrogen in the azetidine ring and the primary nitrogen of the butan-1-amine moiety will be distinct. The ¹⁵N chemical shift of the azetidine nitrogen is influenced by the ring strain and the nature of the substituent at the C3 position. For N-alkyl substituted azetidines, the ¹⁵N chemical shifts can vary, and a significant difference in chemical shifts between cis and trans isomers has been observed in some substituted azetidines. capes.gov.br

Conformational Analysis: The azetidine ring is known to exist in a puckered conformation to relieve ring strain. capes.gov.br The exact conformation of the 3-substituted azetidine ring in this compound can be investigated using Nuclear Overhauser Effect (NOE) experiments and analysis of vicinal proton-proton coupling constants. These studies can reveal the preferred orientation of the butan-1-amine substituent relative to the azetidine ring. capes.gov.bripb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
Azetidine CH₂ (C2, C4)2.8 - 3.550 - 60m
Azetidine CH (C3)2.5 - 3.255 - 65m
Butan-1-amine CH₂ (C1)2.6 - 3.040 - 45t
Butan-1-amine CH₂ (C2)1.4 - 1.830 - 38m
Butan-1-amine CH (C3)2.2 - 2.860 - 70m
Butan-1-amine CH₃ (C4)0.9 - 1.210 - 15d
Primary Amine NH₂1.0 - 3.0-br s

To definitively identify the signals corresponding to the N-H protons of the primary amine group, deuterium (B1214612) exchange studies are employed. openochem.orglibretexts.org The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will result in the exchange of the labile N-H protons with deuterium. openochem.orgsavemyexams.comwikipedia.org Since deuterium is not observed in ¹H NMR spectroscopy, the peak corresponding to the -NH₂ protons will disappear or significantly decrease in intensity from the spectrum. openochem.orgsavemyexams.com This technique provides a simple and effective method for confirming the assignment of the amine proton signals. libretexts.org

The ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. nih.govscispace.com A correlation exists between the ¹⁵N chemical shift and the electron density at the nitrogen nucleus. Generally, a higher electron density leads to increased shielding and an upfield shift (lower ppm value), while lower electron density results in deshielding and a downfield shift (higher ppm value).

In the context of this compound, the ¹⁵N chemical shifts of the two nitrogen atoms will reflect their different electronic states. The tertiary nitrogen within the strained azetidine ring is expected to have a different chemical shift compared to the primary nitrogen of the flexible butylamine (B146782) side chain. The electron-donating or withdrawing nature of substituents on the azetidine ring can significantly influence the ¹⁵N chemical shift of the ring nitrogen. ipb.pt Studies on other nitrogen-containing heterocycles have shown that these chemical shifts can be correlated with the reactivity of the amine, particularly its basicity and nucleophilicity. nih.govscispace.com For instance, a more shielded nitrogen atom (more upfield chemical shift) generally corresponds to a higher electron density and potentially greater nucleophilicity.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound will exhibit characteristic absorption bands for both its primary and tertiary amine functionalities. The primary amine group (-NH₂) will give rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. A broad absorption band due to N-H bending (scissoring) is also expected in the range of 1590-1650 cm⁻¹. The tertiary amine of the azetidine ring, lacking an N-H bond, will not show these characteristic N-H stretching or bending vibrations.

While the tertiary amine of the azetidine ring does not have a distinct N-H signal, its presence can be confirmed indirectly. The C-N stretching vibrations for aliphatic amines appear in the 1020-1250 cm⁻¹ region, but these can sometimes be weak and overlap with other signals. A more definitive method for characterizing the tertiary amine is through derivative formation. Reaction of the tertiary amine with an appropriate reagent, such as an alkyl halide or an acid chloride, would lead to the formation of a quaternary ammonium salt or an amide, respectively. The IR spectrum of the resulting derivative would show the disappearance of the tertiary amine signals and the appearance of new, characteristic bands for the newly formed functional group, thus confirming the presence of the tertiary amine moiety in the original molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Note: The following data are predicted ranges based on the analysis of structurally similar compounds and general IR spectroscopy principles.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric)Primary Amine3400 - 3500Medium
N-H Stretch (symmetric)Primary Amine3300 - 3400Medium
C-H Stretch (aliphatic)Alkyl groups2850 - 2960Strong
N-H Bend (scissoring)Primary Amine1590 - 1650Medium to Strong
C-N StretchAliphatic Amines1020 - 1250Weak to Medium
N-H WagPrimary Amine650 - 900Broad, Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In mass spectrometry, aliphatic amines characteristically undergo fragmentation through a process known as α-cleavage. ntu.edu.sgjove.com This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium cation and an alkyl radical. ntu.edu.sgjove.com The stability of the iminium ion makes this fragmentation pathway dominant for aliphatic amines. libretexts.org

For this compound, two primary α-cleavage pathways are predicted. The first involves cleavage of the bond between the carbon atom at position 2 and position 3 of the butane chain. This would result in the loss of an ethyl radical and the formation of an iminium ion. The second potential α-cleavage occurs at the azetidine ring, where the cleavage of a C-C bond within the ring adjacent to the nitrogen would lead to a different fragmentation pattern.

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio. jove.comjove.com As this compound contains two nitrogen atoms, its molecular ion peak is expected to have an even mass-to-charge ratio.

The most intense peak in the mass spectrum of many primary aliphatic amines, known as the base peak, often results from α-cleavage leading to a fragment with an m/z of 30, corresponding to [CH2=NH2]+. whitman.eduprojectguru.in However, in the case of N-substituted amines like this compound, the base peak will be of a higher mass, reflecting the substituent on the nitrogen atom. For instance, the fragmentation of triethylamine (B128534) via α-cleavage results in a base peak at m/z 86. jove.com

Table 1: Predicted Major Mass Spectral Fragments for this compound

Fragment Structurem/z (Predicted)Fragmentation Pathway
[C7H15N2]+ (Molecular Ion)127.1235 (Exact Mass)Ionization
[C5H10N]+84.0813α-cleavage with loss of C2H5 radical
[C6H12N2]+112.1000α-cleavage within the azetidine ring
[CH2=NH2]+30.0344Cleavage at the primary amine

Note: The m/z values are predicted based on general fragmentation patterns of aliphatic amines and have not been experimentally verified for this specific compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can determine the exact mass of a molecule with high precision, often to within a few parts per million (ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of an unknown compound by distinguishing between molecules that may have the same nominal mass but different elemental formulas. measurlabs.comnih.gov

For this compound (C7H16N2), the theoretical exact mass can be calculated using the masses of its constituent isotopes. This high-resolution data is invaluable for confirming the identity of the compound in complex matrices and for elucidating the elemental composition of its fragments in tandem mass spectrometry (MS/MS) experiments. nih.govacs.org

Table 2: Exact Masses of Common Isotopes

IsotopeExact Mass (Da)Isotopic Composition (%)
¹H1.00782599.9885
¹²C12.00000098.93
¹³C13.0033551.07
¹⁴N14.00307499.636
¹⁵N15.0078250.364

Source: Data derived from various sources. nih.gov

The use of HRMS would allow for the confident identification of this compound and its metabolites in biological samples or as an impurity in a chemical synthesis.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of related azetidine derivatives provides insight into the likely solid-state conformation. researchgate.net

The determination of the crystal structure of this compound or a suitable salt derivative would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purification and Separation

Chromatographic methods are fundamental for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For a chiral compound such as this compound, which has a stereocenter at the third carbon of the butane chain, chiral HPLC is the method of choice for resolving the enantiomers. mdpi.com

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a variety of chiral amines. yakhak.orgnih.gov To improve the separation and detection of the enantiomers, derivatization with a suitable achiral reagent is often employed. yakhak.orgresearchgate.net For example, derivatizing the primary amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity. nih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.org By monitoring the separation with a UV or fluorescence detector, the enantiomeric excess (ee) of a sample can be accurately determined. yakhak.orgnih.gov

Table 3: Typical Chiral HPLC Parameters for Aliphatic Amine Separation

ParameterDescription
Column Chiral Stationary Phase (e.g., Chiralpak IE, Chiralcel OD-H) yakhak.orgnih.gov
Mobile Phase n-Hexane/2-Propanol mixtures yakhak.org
Detection UV or Fluorescence (after derivatization) nih.gov
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org Aliphatic amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and poor chromatographic performance. restek.comgcms.cz This is caused by interactions with active sites within the GC system. gcms.cz

To overcome these challenges, specialized columns are used for the analysis of volatile amines. These columns are typically highly inert and may be base-deactivated to minimize interactions with the basic amine analytes. restek.comrestek.com The stationary phase must also be robust enough to withstand the analysis of samples that may contain water or other polar matrices. gcms.cz An example of a suitable column is the Rtx-Volatile Amine column, which is designed to provide good peak shape and reproducibility for volatile amines. restek.comrestek.com

For the analysis of this compound, a headspace GC-MS method could be employed, where the volatile amine is sampled from the headspace above the sample matrix and introduced into the GC system. nih.gov This can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. rsc.orgnih.gov

Computational and Theoretical Chemistry of 3 Azetidin 1 Yl Butan 1 Amine and Azetidine Systems

Quantum Chemical Methods for Electronic and Geometric Structure Determination

Quantum chemical methods are fundamental to understanding the molecular structure and electronic properties of azetidine (B1206935) systems. These computational techniques allow for the precise calculation of electron distribution, molecular orbital energies, and equilibrium geometries.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic properties of molecular systems, including those containing azetidine rings. hust.edu.vnekb.eg DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. hust.edu.vn

DFT calculations have been employed to study the structural and electronic properties of various azetidine derivatives. For instance, these methods can elucidate the molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charge distributions, which are crucial for predicting a molecule's reactivity. researchgate.netmdpi.com In studies of complex molecules, DFT models like B3LYP/6-311G** have been used to obtain optimized geometries and infrared spectra. mdpi.com Such calculations help to understand how the electronic structure of a functional group, like the azetidine ring, is influenced by its molecular environment. mdpi.com Computational models developed using DFT can also predict the feasibility and yield of reactions involving the formation of azetidines. mit.edu

Table 1: Applications of DFT in Analyzing Azetidine Systems

Property Calculated Significance Example Reference
Molecular Orbitals (HOMO/LUMO) Predicts reactivity and electronic transition energies. researchgate.net
Electrostatic Potential (MEP) Indicates regions susceptible to electrophilic or nucleophilic attack. mdpi.com
Hirshfeld Charges Quantifies the electron distribution among atoms in the molecule. mdpi.com

For higher accuracy in determining electronic and geometric structures, ab initio methods, particularly Møller-Plesset perturbation theory (MP2), are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. The G3MP2 level of theory, a composite method that incorporates second-order Møller-Plesset perturbation theory (MP2), has been successfully used to perform high-level calculations on azetidine derivatives. researchgate.net

These approaches are particularly valuable for obtaining precise geometries and performing harmonic vibrational analyses to confirm that the calculated structure corresponds to a true energy minimum on the potential energy surface. researchgate.net While computationally more demanding than DFT, methods like G3MP2 provide reliable data for systems where electron correlation effects are significant. researchgate.net

Energetic and Thermodynamic Properties

The energetic and thermodynamic properties of azetidine-containing compounds are critical for assessing their stability and potential applications, especially in fields like energetic materials. nih.gov Computational methods provide a route to determine these properties with considerable accuracy.

The heat of formation (HOF) is a key measure of a molecule's energy content and is crucial for evaluating energetic materials. dtic.mil Computational chemistry offers reliable methods for calculating gas-phase HOFs. One common approach involves using atomization reactions, where the HOF is derived from the molecule's total energy, zero-point energy, and thermal corrections, calculated at a high level of theory like G3MP2. researchgate.net

For example, the HOFs of a series of nitroimine-substituted azetidines were calculated to evaluate their potential as high-energy-density compounds. researchgate.net The study found that all the designed derivatives had high positive HOFs, which increased linearly with the number of nitroimine groups, indicating their potential as energetic materials. researchgate.net

Table 2: Calculated Thermodynamic Properties of Nitroimine-Substituted Azetidines at the G3MP2 Level

Compound Total Energy (Hartree) Zero-Point Energy (kJ/mol) Thermal Correction (kJ/mol) Heat of Formation (HOF) (kJ/mol)
A -278.1132 344.4 362.4 196.4
B -487.6019 400.9 422.3 417.3
C -697.0911 457.0 482.1 637.8
D -697.0864 457.8 482.5 650.4
E -906.5743 513.5 542.7 864.5
F -1116.0592 569.9 603.2 1089.4

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Compound" refers to the specific derivatives as labeled in the source study.

The four-membered azetidine ring is characterized by significant ring strain, which is a major driver of its chemical reactivity. researchwithrutgers.com The strain energy (SE) of azetidine is approximately 25.4 kcal/mol. This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidine (B122466) (5.4 kcal/mol).

This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be exploited in chemical synthesis. nih.gov However, the ring is also significantly more stable than aziridine, which allows for easier handling and selective activation under specific reaction conditions. researchwithrutgers.com The additional energy released upon the opening of the strained ring system during decomposition is a factor that can enhance the performance of energetic materials containing an azetidine moiety. nih.gov

Table 3: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

Heterocycle Ring Size Strain Energy (kcal/mol)
Aziridine 3 27.7
Azetidine 4 25.4
Pyrrolidine 5 5.4

Data sourced from a review on the synthesis and reactivity of azetidines.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically and serves as a direct measure of bond strength. acs.org It is a critical parameter for evaluating the thermal stability of a molecule. researchgate.net In the context of energetic materials, the weakest bond is often referred to as the "trigger bond," as its cleavage typically initiates the decomposition process.

Table 4: Calculated Bond Dissociation Energies (BDEs) for Trigger Bonds in Nitroimine-Substituted Azetidines

Compound Trigger Bond Bond Order BDE (kJ/mol)
B N–NO2 0.8841 165.7
C N–NO2 0.8903 142.1
D N–NO2 0.8897 144.3
E N–NO2 0.8689 156.5
F N–NO2 0.8659 152.8

Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net "Compound" refers to the specific derivatives as labeled in the source study.

Conformational Analysis and Ring Puckering Potential

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface (PES) of azetidine and its derivatives. These calculations can map the energy changes associated with the ring's conformational dynamics, primarily the ring-puckering and the inversion at the nitrogen atom.

Gas-phase electron diffraction studies have determined that the parent azetidine molecule has a puckered configuration characterized by a dihedral angle of 37°. Computational studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt different puckered structures depending on the conformation of the peptide backbone it is part of. nih.gov This flexibility is a key feature of the azetidine ring system.

The substitution pattern on the ring dramatically affects the puckering. For instance, a computational study on fluorinated azetidine derivatives revealed that the conformational preference can be inverted based on the protonation state of the nitrogen atom. researchgate.net In the neutral molecule, a fluorine atom was predicted to prefer a position far from the nitrogen, but upon protonation, a favorable electrostatic interaction between the positive charge on the nitrogen and the C-F dipole caused the ring to pucker in the opposite direction. researchgate.net This highlights the subtle interplay of steric and electronic effects that dictate the conformational landscape of substituted azetidines.

The potential energy surface for ring inversion often shows a double-well potential, with a planar transition state. The energy barrier for this inversion is relatively low, allowing for dynamic conformational changes.

CompoundComputational MethodCalculated Puckering Parameter (Dihedral Angle)Reference
AzetidineGas-phase electron diffraction (Expt.)37°
N-H, 3-F AzetidineDFTN–C–C–F = 137.2° researchgate.net
N-H2+, 3-F AzetidiniumDFTN+–C–C–F = 100.0° researchgate.net
N-H2+, 3-H AzetidiniumDFTN–C–C–H = 102.3° researchgate.net
Table 1: Calculated Conformational Parameters for Azetidine Derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. avogadro.ccwuxiapptec.com The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded, typically with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential) that are prone to nucleophilic attack.

For an azetidine derivative like 3-(Azetidin-1-yl)butan-1-amine, the MEP surface would reveal several key features:

Nucleophilic Nitrogen: The most prominent electron-rich (red) region would be centered on the lone pair of the azetidine nitrogen atom. This high negative potential signifies its role as a primary site for protonation and as a nucleophile in chemical reactions.

Amine Group: The primary amine group on the butan-1-amine side chain also features a nucleophilic nitrogen, which would be another site of negative potential.

Acidic Hydrogens: The hydrogens attached to the nitrogen atoms and the alpha-carbons would exhibit positive electrostatic potential (blue regions), indicating their acidic character.

The MEP map provides a visual representation of how the strained ring and the substituents mutually influence the electronic distribution across the molecule. wuxiapptec.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors. proteopedia.org

Atom/Region in AzetidineExpected MEP Value (Qualitative)Predicted Reactivity
Nitrogen Lone PairStrongly Negative (Red)Nucleophilic / Site of Protonation
N-H HydrogenPositive (Blue)Acidic / Hydrogen Bond Donor
C-H HydrogensSlightly Positive (Green/Blue)Weakly Acidic
Table 2: Predicted Molecular Electrostatic Potential Features of a Simple Azetidine Ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. lupinepublishers.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. For azetidine systems, the HOMO is typically localized on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital makes the azetidine nitrogen a potent nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons. In azetidines, the LUMO is often associated with the antibonding σ* orbitals of the C-N or C-C bonds within the strained ring. The relatively low energy of the LUMO, a consequence of ring strain, makes the ring susceptible to nucleophilic attack and ring-opening reactions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. lupinepublishers.com

Computational quantum chemistry methods are used to calculate the energies and visualize the shapes of these frontier orbitals. For this compound, FMO analysis would confirm the nucleophilic character of both nitrogen atoms and the electrophilic character of the ring carbons, providing a theoretical basis for predicting its behavior in various chemical reactions.

Molecule/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Azetidine Derivative TC-6.23-1.015.22 researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Azetidine Derivative.

Computational Modeling for Synthetic Route Prediction and Optimization

The synthesis of strained four-membered rings like azetidines can be challenging. Computational chemistry has become an essential partner in modern synthetic chemistry, enabling the prediction of viable reaction pathways and the optimization of reaction conditions, a field often referred to as computer-aided synthesis planning (CASP).

Theoretical models can be used to:

Evaluate Reaction Feasibility: By calculating the thermodynamics (reaction energies) and kinetics (activation barriers) of proposed synthetic steps, chemists can assess the likelihood of a reaction's success before entering the laboratory.

Predict Regio- and Stereoselectivity: Computational analysis of transition states can explain and predict the outcomes of reactions where multiple products are possible. For example, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, DFT calculations were used to understand the origin of the observed C3-selective aminolysis, revealing the crucial role of the catalyst's coordination. frontiersin.orgnih.gov

Optimize Reaction Conditions: Models can simulate the effects of different catalysts, solvents, and temperatures on reaction rates and yields, guiding the optimization process.

Discover New Reactions: Computational screening can identify novel reactant combinations and catalysts. A notable example is the use of computational models to predict which pairs of alkenes and oximes would successfully react to form azetidines via photocatalysis in an aza Paternò–Büchi reaction. researchgate.netnih.gov These models expanded the known substrate scope for this powerful cyclization method. researchgate.net

For a target molecule like this compound, these computational tools could be used to design an efficient synthesis, perhaps involving the alkylation of azetidine or a related cyclization strategy.

Theoretical Investigation of Reaction Mechanisms and Transition States

A deep understanding of how a reaction proceeds at the molecular level is fundamental to controlling its outcome. Computational chemistry provides a "molecular microscope" to map out entire reaction pathways, including short-lived intermediates and high-energy transition states that are often impossible to observe experimentally.

Using methods like DFT, researchers can calculate the potential energy surface for a given reaction. This involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, transition states (the energy maxima along the reaction coordinate).

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Visualizing Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

Theoretical studies have provided detailed mechanistic insights into numerous reactions involving azetidines. For example, DFT calculations have been employed to elucidate the mechanisms of transition metal-catalyzed ring-opening reactions, rationalizing the role of the catalyst and ligands in determining selectivity. mdpi.com Similarly, the mechanisms of acid-mediated intramolecular ring-opening decompositions have been studied, highlighting the role of azetidine nitrogen protonation as a key step. nih.gov These studies are critical for understanding the stability and reactivity of azetidine-containing molecules. nih.gov

Reaction TypeSystem StudiedComputational MethodKey FindingReference
Ring-OpeningN-substituted aziridinesDFTElucidation of reaction pathways and transition states. mdpi.com
Ring Formationcis-3,4-epoxy amines + La(OTf)₃DFTExplained regioselectivity based on transition state energies. frontiersin.orgnih.gov
DecompositionAryl AzetidinesN/A (Mechanistic Proposal)Proposed acid-mediated intramolecular ring-opening mechanism. nih.gov
Table 4: Examples of Theoretical Investigations into Azetidine Reaction Mechanisms.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large NLO responses typically possess a π-conjugated system linking an electron-donating group (D) to an electron-accepting group (A), which facilitates intramolecular charge transfer (ICT).

Computational quantum mechanics is a primary tool for the design and evaluation of new NLO molecules. nih.gov Key NLO properties, such as the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, can be calculated using DFT and other ab initio methods. researchgate.netresearchgate.net A large value for the first hyperpolarizability (β) is a key indicator of a strong second-order NLO response.

While the saturated azetidine ring itself is not a conventional component of NLO chromophores, it can be incorporated into larger molecular designs. The nitrogen atom of the azetidine ring can act as an electron-donating group. By functionalizing an azetidine derivative with a π-conjugated linker attached to a strong electron-acceptor group (such as a nitro or cyano group), it is theoretically possible to design novel D-π-A molecules with significant NLO properties.

Computational screening could be used to:

Calculate the hyperpolarizabilities of various designed azetidine-based D-π-A systems.

Analyze the relationship between molecular structure and NLO response.

Study the crucial electronic transitions that give rise to the NLO effect using Time-Dependent DFT (TD-DFT). medmedchem.com

NLO PropertySymbolSignificance
PolarizabilityαMeasures the linear response of the electron cloud to an electric field.
First HyperpolarizabilityβMeasures the second-order nonlinear response; key for materials like frequency doublers.
Second HyperpolarizabilityγMeasures the third-order nonlinear response; relevant for optical switching.
Table 5: Key Non-Linear Optical Properties Calculated Computationally.

Advanced Applications of 3 Azetidin 1 Yl Butan 1 Amine in Non Biological Chemical Science and Materials Engineering

Role as a Versatile Building Block in Organic Synthesis

Amines are recognized as crucial building blocks in organic chemistry due to their reactivity and prevalence in a wide array of functional molecules. amerigoscientific.compurkh.com 3-(Azetidin-1-yl)butan-1-amine exemplifies this versatility, possessing two distinct nitrogen centers—a tertiary amine within the azetidine (B1206935) ring and a primary amine on the butyl chain—that can be selectively functionalized. The high ring strain associated with the azetidine moiety further enhances its utility, making it a valuable precursor for diverse molecular architectures. organic-chemistry.orgnih.gov

Synthesis of Complex Molecular Architectures via Controlled Ring-Opening Reactions

The inherent strain of the four-membered azetidine ring is a key feature that chemists can exploit. organic-chemistry.org This strain energy facilitates ring-opening reactions under controlled conditions, providing a pathway to more complex, functionalized molecules that would be challenging to synthesize otherwise. nih.gov This "build and release" strategy involves incorporating the strained ring and then using a subsequent reaction to open it, releasing the strain and introducing new functional groups. researchgate.net

The ring-opening of azetidines can be triggered by various reagents, including nucleophiles and electrophiles, allowing for the synthesis of densely functionalized products. nih.govresearchgate.net For instance, the intramolecular aminolysis of epoxy amines is a known method for constructing azetidine rings, which can then serve as scaffolds for further functionalization. nih.govfrontiersin.org While specific studies on this compound are not detailed in the provided results, the principles of azetidine chemistry suggest its potential in similar transformations. The primary amine can be used to direct intramolecular reactions or be protected while the azetidine ring undergoes a strain-releasing reaction.

Table 1: Potential Ring-Opening Reactions for Azetidine-Containing Scaffolds

Reaction Type Reagent/Catalyst Resulting Structure
Nucleophilic Addition Organometallic Reagents (with Cu(OTf)₂) Functionalized Amines
Acid-Catalyzed Opening Boronic Acids, Electron-Deficient Ketones 3-Amino-1,2-diols, Dioxolanes nih.govresearchgate.net
Reductive Opening Hydrogenolysis Linear Amines

Preparation of Polyamines through Controlled Polymerization Techniques

Polyamines are a class of polymers with significant industrial applications, including coatings, CO₂ adsorption, and materials templating. researchgate.netnih.gov Azetidines serve as key monomers for the synthesis of linear polyamines through ring-opening polymerization (ROP). researchgate.netutwente.nl this compound is a suitable candidate for such polymerizations. The polymerization can proceed through either cationic or anionic mechanisms, depending on the initiator and reaction conditions used. utwente.nlsmolecule.com

In cationic ring-opening polymerization (CROP), an initiator protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium ion. This ion is then attacked by the nitrogen of another monomer molecule, propagating the polymer chain. researchgate.netutwente.nl This process can lead to the formation of linear or branched polyamines. researchgate.net The presence of the primary amine on the side chain of this compound offers potential for creating functionalized polyamines or for post-polymerization modifications.

Ligand Design in Coordination Chemistry

The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule an excellent candidate for use as a ligand in coordination chemistry. mdpi.comnih.gov Multidentate amine ligands are crucial for stabilizing metal centers and tuning their reactivity. nih.govresearchgate.net The bidentate nature of this compound (coordinating through both the azetidine and primary amine nitrogens) allows it to form stable chelate complexes with various transition metals.

Metal-Complexing Agents for Catalytic Applications (e.g., Palladium, Cobalt)

Complexes of transition metals like palladium and cobalt with amine ligands are widely used as catalysts in organic synthesis. nih.govmdpi.comelsevierpure.com Azetidine-containing ligands have been successfully used to form catalytically active complexes with Group 10 metals. frontiersin.org

Palladium Complexes: Palladium complexes are renowned for their role in cross-coupling reactions. mdpi.commdpi.com The coordination of a ligand such as this compound can influence the steric and electronic environment of the palladium center, thereby controlling the regioselectivity and efficiency of catalytic transformations like alkenylamination. researchgate.net The chirality at the nitrogen center upon coordination can also create an asymmetric environment around the metal, which is crucial for asymmetric catalysis. frontiersin.org

Cobalt Complexes: Cobalt complexes featuring pendant amine groups have shown significant promise as catalysts for processes like the electrochemical reduction of carbon dioxide. nih.gov In these systems, the amine functionalities act as proton relays, facilitating the catalytic cycle. nih.gov The structure of this compound is well-suited for this role, where the primary amine could participate in proton transfer while the azetidine nitrogen remains coordinated to the cobalt center. Chiral cobalt(III) complexes with amine ligands can also function as bifunctional asymmetric catalysts. mdpi.com

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

Metal Center Potential Catalytic Reaction Role of Ligand
Palladium(II) Suzuki Coupling, Heck Reaction, Alkenylamination mdpi.comresearchgate.netnih.gov Controls stereochemistry and reactivity at the metal center. frontiersin.org

Supramolecular Assemblies and Advanced Material Design

The coordination of this compound to metal centers can lead to the formation of discrete molecular complexes or extend into larger supramolecular assemblies. The primary amine group is capable of forming strong hydrogen bonds, which can direct the self-assembly of metal complexes into ordered one-, two-, or three-dimensional networks. nih.gov For example, studies on copper(II) complexes with functionalized azetidines have revealed the formation of infinite helical aggregates and tetrameric structures through intermolecular interactions. nih.gov These organized structures are foundational to the design of advanced materials like metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.

Exploration in Materials Science

The dual functionality of this compound makes it a promising molecule for materials science. Its ability to undergo polymerization allows for its incorporation into novel polymer backbones. The resulting polyamines, featuring a primary amine on each repeating unit's side chain, can be used for a variety of applications. These side-chain amines can serve as sites for cross-linking, grafting other molecules, or for capturing acidic gases like CO₂.

Furthermore, its role as a metal-complexing agent opens avenues for creating hybrid organic-inorganic materials. By coordinating with metal ions, it can act as an organic linker in the synthesis of coordination polymers. The properties of these materials (e.g., porosity, thermal stability, catalytic activity) can be tuned by selecting different metal centers and by modifying the ligand structure. The compound's utility in producing a variety of industrial chemicals and materials underscores its potential in this field. smolecule.com

Integration into Polymeric Materials

The strained azetidine ring is a key functional group for polymerization processes. Azetidines and their derivatives are known to undergo cationic ring-opening polymerization (CROP) to form polyamines, such as hyperbranched poly(trimethylenimine). utwente.nl This process is often initiated by cationic species and can proceed as a "living" polymerization, which allows for the synthesis of polymers with controlled molecular weights and architectures. utwente.nlresearchgate.net

The integration of structures like this compound into polymeric materials can occur through two primary pathways. First, the primary amine can act as a nucleophile or be modified to participate in step-growth polymerization, incorporating the azetidine ring as a pendant group. Second, the azetidine ring itself can be the monomeric unit in a ring-opening polymerization. acs.org The presence of the pendant azetidinium groups in the resulting polymer chains can also lead to self-crosslinking, forming gel structures. researchgate.net This dual functionality—a polymerizable ring and a reactive side-chain amine—makes it a candidate for creating complex polymer networks.

Table 1: Polymerization Characteristics of Azetidine Derivatives

Polymerization Method Monomer Type Resulting Polymer Key Features
Cationic Ring-Opening Polymerization (CROP) Azetidine, N-Alkylazetidines Poly(trimethylenimine), Poly(propylenimine) Can be a "living" polymerization; forms hyperbranched structures. utwente.nlacs.org
Acid-Catalyzed Polymerization Azetidine Dimer (N-(3-aminopropyl)azetidine) then polymer Proceeds sequentially, with dimer formation as an intermediate step. acs.org

Precursors for Smart Materials

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. Polymers derived from azetidine precursors have properties that make them suitable for such applications. The resulting polyamines from the ring-opening of azetidines contain numerous amine groups, which can be protonated or deprotonated in response to pH changes. This property can be harnessed to create pH-responsive hydrogels that swell or shrink based on the acidity of their environment.

The ability of azetidine-containing polymers to crosslink allows for the formation of stable hydrogel networks. researchgate.net By incorporating this compound, one could potentially synthesize materials where the crosslinking density and the density of pH-responsive amine sites can be tuned, leading to smart materials with tailored stimulus-responsive behaviors for applications in areas like controlled release systems or chemical sensors.

High-Energy-Density Materials (for specific derivative classes)

The significant ring strain inherent in the four-membered azetidine ring makes it a valuable scaffold for high-energy-density materials (HEDMs). When energetic groups, such as nitro (-NO2) or azido (B1232118) (-N3), are attached to the azetidine core, the resulting molecule combines the energy released from the decomposition of these groups with the energy released from the opening of the strained ring.

A preeminent example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), an azetidine derivative known for its high-detonation velocity and performance exceeding that of conventional explosives like RDX. nih.govresearchgate.net The introduction of an azetidine structure into a molecule can also effectively increase its crystal density, a critical factor for improving detonation performance. nih.gov

The compound this compound can serve as a precursor for novel HEDMs. The primary amine is a synthetic handle for the introduction of energetic functionalities, such as its conversion to a nitramine. Recent research has highlighted photochemical strategies for synthesizing various functionalized azetidines, demonstrating the tunability of these structures for energetic applications. chemrxiv.orgresearchgate.net These methods could be adapted to create energetic derivatives of this compound for use as melt-castable explosives or propellant plasticizers. chemrxiv.org

Table 2: Properties of a Representative Azetidine-Based HEDM

Compound Formula Density (g/cm³) Detonation Velocity (km/s) Key Attribute

Catalysis and Organocatalysis

Azetidine derivatives have emerged as effective scaffolds for ligands in metal-based catalysis and as organocatalysts themselves. The rigidity of the azetidine ring provides a well-defined stereochemical environment, which can enhance control in catalytic processes and lead to higher enantioselectivity. The nitrogen atom of the azetidine ring can act as a Lewis base or coordinate with a metal center, while substituents on the ring can be tailored to create a specific catalytic pocket.

The primary amine in this compound is a crucial functional group in organocatalysis, particularly in enamine and iminium ion catalysis. Chiral primary amine catalysts have demonstrated unique stereoselectivity and reactivity in asymmetric reactions, such as Mannich reactions of aldehydes with ketimines, that are not achievable with more common secondary amine catalysts. nih.gov Therefore, a chiral version of this compound could function as a bifunctional catalyst, where the primary amine engages in the catalytic cycle and the azetidine nitrogen acts as a directing group or a secondary binding site.

Asymmetric Catalysis utilizing Chiral Azetidine Derivatives

Chiral, non-racemic azetidines are highly sought after for applications in asymmetric catalysis. birmingham.ac.uk They have been successfully used to induce asymmetry in a range of chemical transformations, including Friedel-Crafts alkylations, Henry (nitro-aldol) reactions, and Michael-type additions. birmingham.ac.ukresearchgate.net The development of synthetic routes to chiral azetidines is an active area of research, with methods like copper(I)-catalyzed cycloadditions providing access to highly enantiomerically enriched azetine products that can be converted to the desired saturated azetidines. nih.gov

A chiral form of this compound would be a valuable building block for creating novel chiral ligands and organocatalysts. The stereocenter at the 3-position of the butyl chain, combined with the rigid azetidine ring, could be used to construct effective catalysts for asymmetric synthesis. For example, Cu-azetidine complexes have been shown to be effective catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk The combination of a chiral primary amine with an azetidine moiety offers a promising strategy for the design of new catalysts that can mediate challenging asymmetric transformations. sioc-journal.cn

Table 3: Examples of Asymmetric Reactions Catalyzed by Chiral Azetidine Systems

Reaction Type Catalyst System Achieved Enantioselectivity (ee) Reference
Henry (Nitro-Aldol) Reaction Copper-Azetidine Complex >99.5% bham.ac.uk
Addition of Diethylzinc to Aldehydes Chiral cis-3-hydroxyazetidines Excellent researchgate.net

Future Directions and Emerging Research Avenues in the Chemical Exploration of 3 Azetidin 1 Yl Butan 1 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex amines and heterocyclic compounds is continually evolving towards greener and more efficient processes. Future synthetic strategies for 3-(Azetidin-1-yl)butan-1-amine are expected to move beyond traditional multi-step, high-energy methods.

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for constructing C-N bonds and functionalizing heterocyclic systems under mild conditions. ijcsi.proacs.org Future methodologies may employ photocatalytic systems for the direct coupling of azetidine (B1206935) precursors with butenylamine derivatives or through aza Paternò-Büchi reactions to construct the azetidine ring. ijcsi.proacs.org

Continuous Flow Synthesis: Flow chemistry provides enhanced control over reaction parameters, improves safety, and facilitates scalability. nih.govnih.gov The synthesis of this compound could be adapted to a continuous flow process, potentially using immobilized catalysts or reagents to streamline production and purification. This approach is particularly advantageous for managing reactive intermediates and improving the sustainability of the synthesis by using greener solvents like cyclopentyl methyl ether (CPME). nih.govnih.gov

Biocatalysis: The use of enzymes offers unparalleled stereoselectivity, a crucial aspect for synthesizing enantiomerically pure this compound. tandfonline.comrsc.orgrwth-aachen.de Engineered enzymes, such as transaminases or amine dehydrogenases, could be employed for the asymmetric synthesis of the chiral amine precursor or for the direct enzymatic amination of a suitable ketone. tandfonline.comrsc.orgrwth-aachen.de This approach aligns with the principles of green chemistry by operating under mild aqueous conditions. acs.orgrsc.org

Table 1: Comparison of Future Synthetic Methodologies

Methodology Core Principle Potential Advantages for this compound Synthesis
Photocatalysis Use of light to drive chemical reactions via a catalyst. Mild reaction conditions, high functional group tolerance, novel bond formations.
Flow Chemistry Performing reactions in a continuous stream rather than a batch. Enhanced safety, scalability, precise control, reduced waste.

| Biocatalysis | Use of enzymes to catalyze chemical transformations. | High enantioselectivity, green reaction conditions (aqueous, mild temp.), high specificity. |

Exploration of Unique Reactivity under Extreme Conditions or with Novel Catalytic Systems

The strained four-membered azetidine ring is the source of its unique reactivity, which can be further explored and exploited under non-classical conditions. ijcsi.prorsc.org

Azetidinium Ion Chemistry: Protonation or alkylation of the azetidine nitrogen generates a highly reactive azetidinium ion. bohrium.comnih.gov This activation dramatically increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. While azetidinium ions are significantly less reactive than their three-membered aziridinium (B1262131) counterparts, they are still potent electrophiles. bohrium.com Future research will likely focus on the regioselective ring-opening of an azetidinium ion derived from this compound with a diverse range of nucleophiles to generate novel, highly functionalized acyclic diamines. nih.govdoi.org

Photocatalytic Activation: Beyond synthesis, photocatalysis can be used to unlock novel reactivity. Strain-release photocatalysis, for instance, could enable the functionalization of the azetidine ring through radical intermediates, a pathway not accessible through traditional thermal reactions. tandfonline.comacs.org This could lead to the development of C-H functionalization methods specific to the azetidine ring of the target molecule.

High-Pressure and Mechanochemical Conditions: Extreme conditions can alter reaction pathways and lead to the formation of unexpected products. High-pressure chemistry could be used to influence the cycloaddition reactions to form the azetidine ring or to drive ring-opening reactions that are not feasible under standard conditions. medwinpublishers.com Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesizing or modifying the compound, potentially leading to different polymorphs or reactivity profiles.

Table 2: Activation and Reactivity Exploration Strategies

Strategy Mechanism Potential Outcome for this compound
Azetidinium Ion Formation N-alkylation or protonation increases ring strain and electrophilicity. Controlled, regioselective ring-opening to produce novel linear diamines.
Photocatalytic Activation Generation of radical intermediates via energy or electron transfer. C-H functionalization of the azetidine ring; novel bond constructions.

| High-Pressure Chemistry | Altering activation volumes and molecular conformations. | Access to novel isomers or products not formed at atmospheric pressure. |

Advanced Spectroscopic Characterization Techniques for Dynamic Chemical Processes

Understanding the intricate details of reaction mechanisms, conformational dynamics, and transient intermediates requires sophisticated analytical techniques that go beyond standard spectroscopic methods.

Operando Spectroscopy: This powerful methodology involves characterizing the catalyst and reacting species simultaneously under actual reaction conditions. ijcsi.probohrium.comekb.eg By coupling techniques like Raman, IR, or X-ray absorption spectroscopy with a mass spectrometer or gas chromatograph, researchers can establish direct structure-reactivity relationships for the synthesis or catalytic transformation of this compound. ijcsi.probohrium.comnih.gov

In Situ NMR Spectroscopy: Real-time monitoring of reactions using Nuclear Magnetic Resonance (NMR) provides invaluable kinetic and mechanistic data. rsc.orgresearchgate.net Techniques like flow NMR can be applied to continuous synthesis processes, while specialized setups incorporating LED lights allow for the direct observation of photochemical reactions. rsc.orgresearchgate.net These methods could be used to identify transient intermediates in the formation of the azetidine ring or during its subsequent reactions.

Femtosecond Spectroscopy: To capture the fleeting moments of bond breaking and formation, femtosecond-scale pump-probe spectroscopy is essential. researchgate.netchemrxiv.org Techniques like transient absorption spectroscopy or time-resolved X-ray liquidography can provide "molecular movies" of a reaction, allowing for the direct observation of transition states and short-lived intermediates in processes involving this compound. rwth-aachen.denih.gov

Chiral Spectroscopy: Given the chirality of the target molecule, advanced chiroptical methods are crucial. NMR spectroscopy using chiral solvating agents, like (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used for the precise determination of enantiomeric purity. rsc.orgresearchgate.net Furthermore, Circular Dichroism (CD) spectroscopy, especially when coupled with derivatization techniques, can provide information on the absolute configuration and conformation of the molecule and its derivatives in solution. nih.govmedwinpublishers.com

Table 3: Advanced Spectroscopic Techniques for Dynamic Analysis

Technique Principle Information Gained
Operando Spectroscopy Simultaneous measurement of catalytic activity and spectroscopic data under working conditions. Catalyst active states, reaction intermediates, deactivation mechanisms.
In Situ NMR Real-time NMR monitoring of a reacting system. Reaction kinetics, identification of transient species, mechanistic pathways.
Femtosecond Spectroscopy Utilizes ultra-short laser pulses to probe molecular dynamics on the femtosecond timescale. Direct observation of transition states and ultrafast reaction dynamics.

| Chiral Spectroscopy (NMR/CD) | Probes the interaction of molecules with chiral environments or polarized light. | Enantiomeric purity, absolute configuration, solution-state conformation. |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. acs.orgrsc.org

Property Prediction and de novo Design: Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can predict a wide range of physicochemical properties (e.g., solubility, pKa, stability) for novel derivatives of this compound before they are synthesized. medwinpublishers.comresearchgate.net Generative AI models can take this a step further by designing new molecules de novo that are optimized for a specific set of desired properties, opening the door to tailored analogs for specific applications. rsc.org

Catalyst Design: AI can accelerate the discovery of new catalysts for the synthesis or functionalization of the target molecule. acs.orgresearchgate.net By analyzing large datasets of catalyst structures and performance, ML models can identify key descriptors that correlate with high activity and selectivity, guiding the design of more efficient catalytic systems. acs.orgrwth-aachen.de

Table 4: Applications of AI/ML in Chemical Exploration

AI/ML Application Objective Expected Impact for this compound
Reaction Prediction Forecast the products and yields of chemical reactions. Accelerate the optimization of synthetic routes and minimize experimental effort.
Retrosynthesis Propose synthetic pathways for a target molecule. Discover novel, more efficient, and sustainable synthetic routes.
QSPR Modeling Predict physicochemical properties from molecular structure. Enable the computational design and screening of derivatives with desired properties.

| Catalyst Design | Identify optimal catalyst structures for specific reactions. | Accelerate the discovery of highly efficient catalysts for synthesis and functionalization. |

Discovery of Unconventional Non-Biological Applications in Emerging Technologies

While azetidine-containing molecules are often explored for their medicinal potential, the unique properties of this compound lend themselves to a range of non-biological applications in materials science and other emerging technologies. medwinpublishers.com

Corrosion Inhibitors: N-heterocyclic compounds are known to be effective corrosion inhibitors for various metals. tandfonline.combohrium.com The nitrogen atoms in this compound, with their available lone pair electrons, can adsorb onto a metal surface, forming a protective film that mitigates corrosion. ekb.eg Its specific structure could offer unique advantages in terms of solubility and film stability in aqueous or industrial environments.

Polymer Chemistry: The strained azetidine ring is a versatile functional group in polymer science. Cationic ring-opening polymerization of azetidine or its derivatives can produce novel polyamines with unique architectures. rsc.org Alternatively, the molecule can be functionalized to create azetidinium-containing monomers. Polymers incorporating these cationic, reactive azetidinium groups have applications as adhesives, coatings, and antimicrobial surfaces due to their ability to react with nucleophiles. acs.orgacs.orgresearchgate.net

Energetic Materials: The significant ring strain of the azetidine nucleus (approx. 25.4 kcal/mol) makes it an interesting building block for energetic materials. rsc.org The release of this energy upon decomposition can enhance the performance of explosives or propellants. chemrxiv.orgrsc.org Derivatives of this compound, appropriately substituted with energetic groups (e.g., nitro groups), could be explored as new, high-density energetic materials. chemrxiv.org

Ligands in Homogeneous Catalysis: The rigid, four-membered ring of azetidine can be incorporated into ligands to create a well-defined and sterically constrained coordination environment around a metal center. rsc.orgrsc.org This rigidity can lead to enhanced selectivity in catalytic reactions. rsc.org The diamine nature of this compound makes it a potential scaffold for developing novel bidentate ligands for asymmetric catalysis, such as in Suzuki-Miyaura coupling or hydrogenation reactions. researchgate.netnih.gov

Table 5: Potential Non-Biological Applications

Application Area Underlying Chemical Principle Potential Role of this compound
Corrosion Inhibition Adsorption onto metal surfaces via nitrogen lone pairs, forming a protective film. A water-soluble, effective inhibitor for protecting steel and other metals in acidic media.
Polymer Science Reactivity of the strained azetidinium ring; ring-opening polymerization. Monomer for novel polyamines or functional polymers for coatings and reactive surfaces.
Energetic Materials Release of energy from the strained four-membered ring upon decomposition. A scaffold for new high-density, high-energy materials with tailored properties.

| Homogeneous Catalysis | Rigid scaffold providing steric control in a metal's coordination sphere. | A precursor to novel chiral ligands for asymmetric catalytic transformations. |

Q & A

Basic: What are the recommended synthetic routes for 3-(Azetidin-1-yl)butan-1-amine, and how is its purity validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via nucleophilic substitution between azetidine and 1-bromo-3-aminobutane under inert conditions. Alternatively, reductive amination of 3-oxobutan-1-amine with azetidine using NaBH3_3CN as a reducing agent is effective .
  • Characterization : Validate purity using 1H^1H and 13C^{13}C NMR to confirm amine and azetidine moieties. For example, 1H^1H NMR should show a triplet for the azetidine N–CH2_2 group (~δ 3.2 ppm) and a multiplet for the primary amine protons (~δ 1.8–2.2 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 128.2 .

Advanced: How do computational models like PCP-SAFT handle thermodynamic properties of amine-containing systems such as this compound?

Methodological Answer:

  • Challenges : PCP-SAFT struggles with asymmetric hydrogen-bonding interactions in amines due to incomplete parametrization of donor/acceptor site strengths. For example, it fails to predict the double azeotrope in pentan-2-one/butan-1-amine mixtures .
  • Workarounds : Combine experimental vapor-liquid equilibrium (VLE) data with quantum mechanical calculations (e.g., DFT) to refine association parameters. Use high-throughput screening to expand datasets for azetidine derivatives .

Basic: What stability precautions are critical for handling this compound?

Methodological Answer:

  • Storage : Store at –20°C under nitrogen, shielded from light. Avoid freeze-thaw cycles to prevent decomposition .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions. Monitor for color changes (yellowing indicates degradation) .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer:

  • Case Study : If experimental reaction yields deviate from DFT-predicted pathways, perform kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to identify rate-determining steps. For example, steric hindrance in azetidine ring-opening may not be fully captured computationally .
  • Validation : Cross-reference with crystallographic data (e.g., PDB entries like K7U for azetidine derivatives) to validate molecular conformations .

Basic: What biological targets are associated with this compound derivatives?

Methodological Answer:

  • Applications : Azetidine-containing compounds are explored as TLR7-9 antagonists (e.g., for lupus treatment) and neuromodulators. The azetidine ring enhances metabolic stability compared to pyrrolidine .
  • Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to assess binding affinity to target proteins like TLR7 .

Advanced: How can this compound be applied in materials science?

Methodological Answer:

  • Functionalization : Modify surfaces (e.g., gold nanoparticles) via amine-azide click chemistry. For example, conjugate this compound with azide-functionalized polymers to create stimuli-responsive materials .
  • Characterization : Use AFM and XPS to analyze surface morphology and confirm successful functionalization .

Basic: What safety protocols are recommended for this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves and goggles. Use fume hoods to avoid amine vapor inhalation. For spills, neutralize with 5% acetic acid before disposal .
  • Emergency : In case of skin contact, rinse with 0.1 M HCl followed by water. For eye exposure, irrigate with saline for 15 minutes .

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